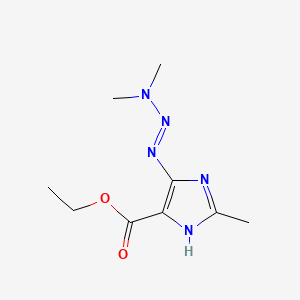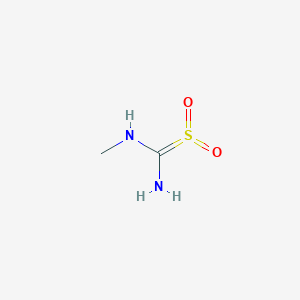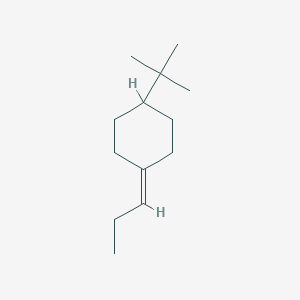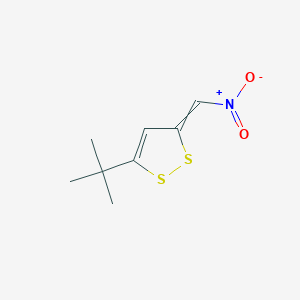![molecular formula C12H10BrO4P B14665762 [4-(4-Bromophenoxy)phenyl]phosphonic acid CAS No. 46919-42-0](/img/structure/B14665762.png)
[4-(4-Bromophenoxy)phenyl]phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(4-Bromophenoxy)phenyl]phosphonic acid: is an organic compound with the molecular formula C₁₂H₁₀BrO₄P. It is characterized by the presence of a bromophenoxy group attached to a phenyl ring, which is further bonded to a phosphonic acid group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Bromophenoxy)phenyl]phosphonic acid typically involves the reaction of 4-bromophenol with phenylphosphonic dichloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [4-(4-Bromophenoxy)phenyl]phosphonic acid can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a suitable catalyst or under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding phosphonic acid derivatives.
Reduction: Formation of reduced phosphonic acid derivatives.
Substitution: Formation of substituted phosphonic acid derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules .
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of novel drugs targeting specific biochemical pathways .
Industry:
Mécanisme D'action
The mechanism of action of [4-(4-Bromophenoxy)phenyl]phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can form strong hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. This interaction can modulate the activity of enzymes and other proteins, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Phenylphosphonic acid: Lacks the bromophenoxy group, making it less reactive in certain substitution reactions.
4-Bromophenylphosphonic acid: Similar structure but lacks the additional phenyl ring, affecting its overall reactivity and applications.
Uniqueness:
Propriétés
Numéro CAS |
46919-42-0 |
|---|---|
Formule moléculaire |
C12H10BrO4P |
Poids moléculaire |
329.08 g/mol |
Nom IUPAC |
[4-(4-bromophenoxy)phenyl]phosphonic acid |
InChI |
InChI=1S/C12H10BrO4P/c13-9-1-3-10(4-2-9)17-11-5-7-12(8-6-11)18(14,15)16/h1-8H,(H2,14,15,16) |
Clé InChI |
MFKPJPBWRMOEHX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OC2=CC=C(C=C2)Br)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(dimethylamino)methyl]prop-2-enamide;prop-2-enamide](/img/structure/B14665682.png)
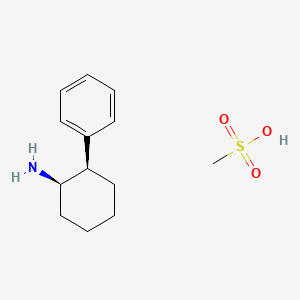
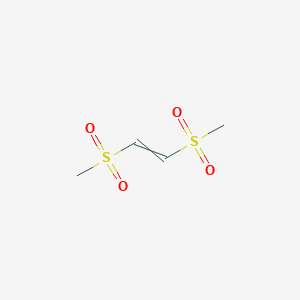
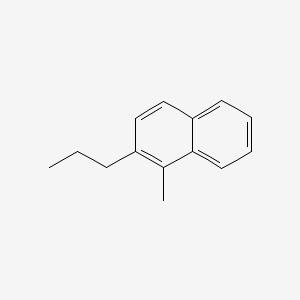
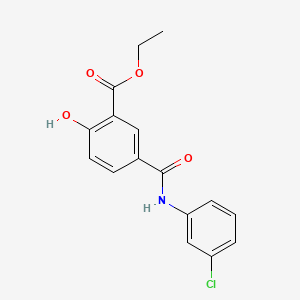
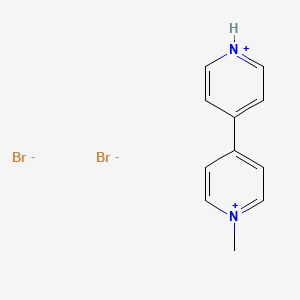
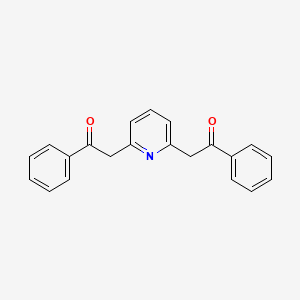
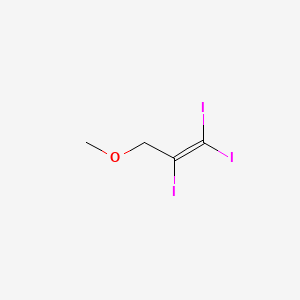
![[(2R,3S,4R,5R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14665737.png)
![4-(2-Bicyclo[2.2.1]heptanylmethyl)cyclohexan-1-amine;sulfuric acid](/img/structure/B14665753.png)
